Acetyl cedrene Acetyl cedrene Acetyl cedrene is a member of the fragrance structural group Alkyl Cyclic Ketones.
Brand Name: Vulcanchem
CAS No.: 32388-55-9
VCID: VC0516999
InChI: InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1
SMILES: CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C
Molecular Formula: C17H26O
Molecular Weight: 246.4 g/mol

Acetyl cedrene

CAS No.: 32388-55-9

Cat. No.: VC0516999

Molecular Formula: C17H26O

Molecular Weight: 246.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acetyl cedrene - 32388-55-9

Specification

CAS No. 32388-55-9
Molecular Formula C17H26O
Molecular Weight 246.4 g/mol
IUPAC Name 1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone
Standard InChI InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1
Standard InChI Key YBUIAJZFOGJGLJ-SWRJLBSHSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C(C3)C(=O)C)C
SMILES CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C
Canonical SMILES CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Acetyl cedrene (C₁₇H₂₆O) possesses a molecular weight of 246.3877 g/mol, with a bicyclic framework featuring a methanoazulene core substituted with methyl and acetyl groups . The IUPAC name, 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone, reflects its intricate stereochemistry. Nuclear magnetic resonance (NMR) studies confirm the [3R-(3α,3aβ,7β,8aα)] configuration as the dominant stereoisomer in commercial preparations .

Synthetic Origins

Industrial production typically involves Friedel-Crafts acetylation of cedrene isolates from Juniperus virginiana (Virginia cedarwood) essential oils. Technical-grade acetyl cedrene contains 65–85% purity, with impurities including acetylated isomers (e.g., 9-acetyl-8-cedrene) and residual sesquiterpenes like α-cedrene and thujopsene . Gas chromatography-mass spectrometry (GC-MS) analyses reveal characteristic retention indices (RI) on polar and non-polar columns:

Column TypeActive PhaseRetention Index (RI)Temperature ProgramReference
Capillary (SE-30)Non-polar1770.1Isothermal (100°C)Tudor, 1997
CapillaryCarbowax 20M2213.0Custom gradientVinogradov, 2004

These chromatographic profiles enable quality control in fragrance manufacturing .

Physicochemical Properties

Thermal Stability

The compound exhibits a calculated melting point of 92°C and boiling point of 307°C, though technical mixtures remain liquid at room temperature due to isomer content . Vapor pressure measurements at 25°C (250 Pa) indicate moderate volatility, influencing its application in long-lasting perfumes .

Solubility and Partitioning

Experimental data show limited water solubility (6 mg/L at 23°C) and high lipophilicity (log KOW = 5.9), favoring accumulation in lipid-rich tissues . Soil adsorption coefficients (log KOC = 5.1) suggest strong binding to organic matter, reducing mobility in terrestrial environments .

Toxicological Profile

Acute and Repeated-Dose Toxicity

A 2013 dermatological review found no significant acute toxicity in rodent models, with LD₅₀ values exceeding 2,000 mg/kg body weight . Subchronic exposure studies (28-day) revealed hepatic enzyme induction at 100 mg/kg/day doses, though no histopathological changes were observed .

Environmental Fate and Behavior

Biodegradation Pathways

Aerobic biodegradation studies (OECD 301F) showed 36% mineralization over 28 days, with persistent metabolites including dihydroxylated (C₁₇H₂₈O₃) and dioxygenated (C₁₇H₂₆O₃) derivatives . Volatilization dominates dissipation mechanisms, with a half-life of 6 days in surface waters .

Bioaccumulation Metrics

Whole-body bioconcentration factors (BCF) in Cyprinus carpio reached 820 L/kg, below regulatory thresholds for bioaccumulative substances . Biomagnification potential in food chains remains unquantified.

Regulatory Status and Applications

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